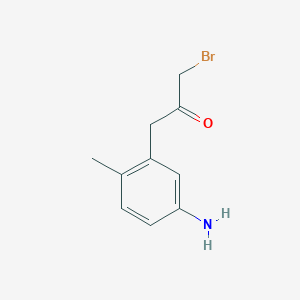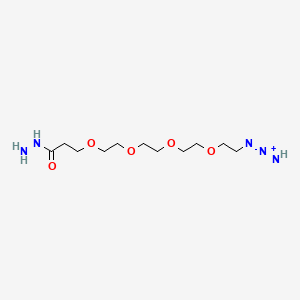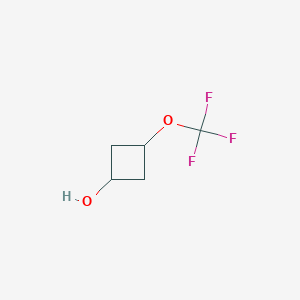
cis-3-(Trifluoromethoxy)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(Trifluoromethoxy)cyclobutanol: is a chemical compound with the molecular formula C5H7F3O2 It features a cyclobutane ring substituted with a trifluoromethoxy group and a hydroxyl group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethoxy)cyclobutanol typically involves the trifluoromethoxylation of cyclobutanol derivatives. One common method includes the reaction of cyclobutanol with trifluoromethoxy reagents under controlled conditions. The reaction is often carried out in the presence of a base such as lithium diisopropylamide (LDA) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Trifluoromethoxy)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various cyclobutane derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
cis-3-(Trifluoromethoxy)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of cis-3-(Trifluoromethoxy)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
- cis-3-(Trifluoromethyl)cyclobutanol
- cis-3-(Methoxy)cyclobutanol
- cis-3-(Chloromethoxy)cyclobutanol
Comparison: cis-3-(Trifluoromethoxy)cyclobutanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its analogs, it may exhibit enhanced biological activity and selectivity, making it a valuable compound for various applications .
Properties
CAS No. |
2529549-85-5 |
|---|---|
Molecular Formula |
C5H7F3O2 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
3-(trifluoromethoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)10-4-1-3(9)2-4/h3-4,9H,1-2H2 |
InChI Key |
ZKKVABZGQGAQME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


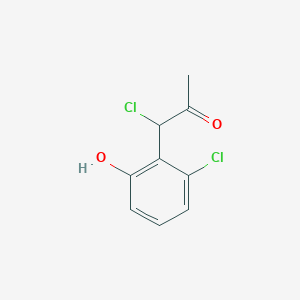
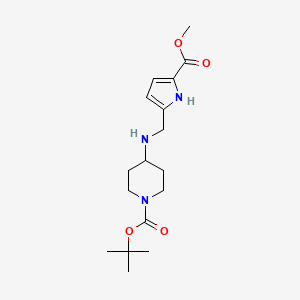
![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)

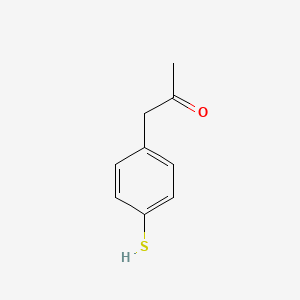
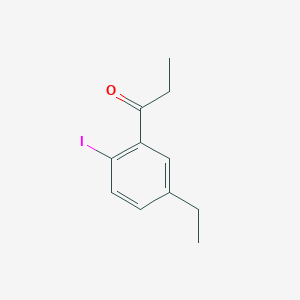

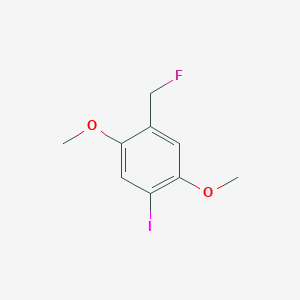
![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
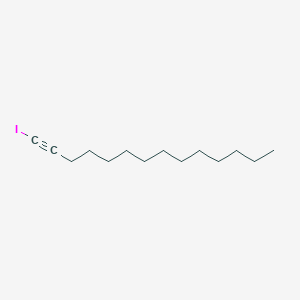
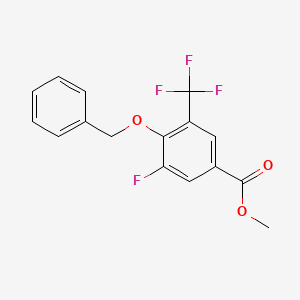
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
